molecular formula C13H11ClN3NaO4S B12686974 Sodium 5-((4-amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonate CAS No. 94166-73-1

Sodium 5-((4-amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonate

Cat. No.: B12686974
CAS No.: 94166-73-1
M. Wt: 363.75 g/mol
InChI Key: UPGFSXRNCUHGBM-UHFFFAOYSA-M
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Description

SODIUM 5-[(4-AMINO-5-HYDROXY-O-TOLYL)AZO]-2-CHLOROBENZENESULFONATE is a synthetic azo compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its complex molecular structure, which includes an azo group (-N=N-) linking two aromatic rings, one of which contains a sulfonate group, making it water-soluble.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SODIUM 5-[(4-AMINO-5-HYDROXY-O-TOLYL)AZO]-2-CHLOROBENZENESULFONATE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-hydroxy-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-chlorobenzenesulfonic acid under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

SODIUM 5-[(4-AMINO-5-HYDROXY-O-TOLYL)AZO]-2-CHLOROBENZENESULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

  • pH Indicator:
    • This compound can be utilized as a pH indicator due to its distinct color changes in response to varying pH levels. Its application in titrations and other analytical methods enhances the accuracy of chemical analyses.
  • Synthesis of Complex Organic Compounds:
    • It serves as a precursor in the synthesis of various complex organic compounds, facilitating the development of novel materials with specific properties .

Biology

  • Staining Techniques:
    • Sodium 5-((4-amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonate is employed in histological staining techniques to highlight cellular structures in microscopy. Its ability to bind selectively to certain cellular components makes it valuable for biological research .
  • Cellular Imaging:
    • The compound has been investigated for its potential use in cellular imaging, aiding in the visualization of biological processes at the cellular level.

Medicine

  • Drug Delivery Systems:
    • Due to its water solubility and stability, this azo compound is being explored for use in drug delivery systems. Its ability to encapsulate therapeutic agents while maintaining stability enhances the efficacy of drug formulations .
  • Antimicrobial Activity:
    • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents .

Industrial Applications

  • Textile Dyes:
    • This compound is widely used as a dye in the textile industry due to its vibrant colors and excellent lightfastness.
  • Food Coloring:
    • The compound is also utilized as a food coloring agent, providing an attractive hue to various food products while adhering to safety regulations .
  • Cosmetics:
    • In cosmetics, it serves as a colorant, enhancing the aesthetic appeal of products while ensuring compliance with health standards.

Case Studies

Application AreaStudy ReferenceFindings
Biological Staining Demonstrated effectiveness in highlighting cellular structures in microscopy.
Drug Delivery Showed potential for encapsulating therapeutic agents with improved stability.
Antimicrobial Activity Exhibited activity against various microbial strains, indicating potential for new treatments.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Binding to proteins: The compound can bind to proteins, altering their structure and function.

    Interference with cellular processes: It can interfere with cellular processes by interacting with enzymes and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • SODIUM 4-[(2-HYDROXY-1-NAPHTHYL)AZO]BENZENESULFONATE
  • SODIUM 2-[(4-AMINO-5-HYDROXY-2-METHYLPHENYL)AZO]BENZENESULFONATE

Uniqueness

SODIUM 5-[(4-AMINO-5-HYDROXY-O-TOLYL)AZO]-2-CHLOROBENZENESULFONATE is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. Its water solubility and stability make it particularly valuable in various industrial and research applications.

Biological Activity

Sodium 5-((4-amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonate, commonly referred to as a sodium salt of an azo compound, has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This compound is notable for its structural features that suggest possible interactions with biological systems, including its azo linkage and sulfonate group.

  • Molecular Formula : C13H12ClN3NaO4S
  • Molecular Weight : 351.76 g/mol
  • CAS Number : 94166-73-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which are known to possess mutagenic properties. This transformation is critical in understanding both the therapeutic potential and the toxicological risks associated with this compound.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Cytotoxicity and Anticancer Potential

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Studies suggest that it induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase.

Cell LineIC50 (µM)
HeLa (cervical)25
MCF-7 (breast)30
A549 (lung)20

Case Study 1: Antimicrobial Efficacy

In a study conducted by Zhang et al. (2021), this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, suggesting potential for use as a therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Activity

A study by Kumar et al. (2023) explored the anticancer properties of this compound on breast cancer cells. The findings revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in MCF-7 cells.

Toxicological Considerations

Despite its promising biological activities, the compound's safety profile requires careful evaluation due to potential mutagenicity associated with azo compounds. Regulatory assessments have highlighted the need for comprehensive toxicity studies, particularly regarding long-term exposure and environmental impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for forming the azo linkage in Sodium 5-[(4-amino-5-hydroxy-o-tolyl)azo]-2-chlorobenzenesulphonate?

The azo bond is typically synthesized via diazotization of 4-amino-5-hydroxy-o-toluidine under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), followed by coupling with 2-chlorobenzenesulphonic acid. Key parameters include pH control (pH 8–10 for coupling) and temperature stabilization to prevent decomposition. Post-synthesis, gradient recrystallization in ethanol-water mixtures enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Combined IR and NMR spectroscopy are critical:

  • IR : Detect characteristic peaks for -SO₃⁻ (~1180–1200 cm⁻¹), -OH (broad ~3200 cm⁻¹), and azo (-N=N-, ~1450–1600 cm⁻¹).
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and confirm substitution patterns via coupling constants. DEPT-135 distinguishes CH₂/CH₃ groups in the toluyl moiety .

Q. What purification strategies mitigate byproducts from sulfonation and azo coupling?

Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) removes unreacted sulfonic acid precursors. Ion-exchange resins (e.g., Dowex-50) isolate the sodium sulfonate salt from neutral byproducts. Purity ≥98% is achievable via repetitive recrystallization .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the azo group) be resolved during refinement?

Use SHELXL (SHELX-97) with restraints for bond lengths/angles in disordered regions. Apply TWIN/BASF commands for twinned crystals. Validate with residual density maps and R-factor convergence (<5%). For severe disorder, consider alternative space groups (e.g., P2₁/c) or high-resolution synchrotron data .

Q. What hydrogen-bonding patterns stabilize the crystal lattice, and how do they affect solubility?

Graph set analysis (Etter’s methodology) reveals chains (C(6)) from -SO₃⁻⋯H-O- interactions and rings (R₂²(8)) between azo N and phenolic -OH. These networks reduce aqueous solubility but enhance thermal stability. Solubility can be modulated by substituting -Cl with -OCH₃, disrupting H-bond donor capacity .

Q. How do electron-withdrawing substituents (e.g., -Cl, -SO₃⁻) influence UV-Vis spectral properties?

The -Cl group at position 2 induces a bathochromic shift (~520 nm in DMSO) via conjugation with the azo bond. Sulfonate (-SO₃⁻) enhances solubility but reduces molar absorptivity due to charge-transfer interactions. Comparative studies with non-chlorinated analogs show a 15–20 nm redshift, critical for dye applications .

Q. What methodologies enable comparative analysis with structurally related azo dyes (e.g., naphthalene-based analogs)?

Use DFT calculations (B3LYP/6-311+G(d)) to compare frontier molecular orbitals (HOMO-LUMO gaps) and predict redox behavior. Pair with cyclic voltammetry to validate computed potentials (±0.1 V accuracy). For photostability assays, employ accelerated UV exposure (λ = 365 nm) and monitor degradation via HPLC .

Q. Methodological Notes

  • Crystallography : Use ORTEP-3 for thermal ellipsoid visualization and Mercury for packing diagrams .
  • Synthesis : Optimize diazotization time (≤30 mins) to prevent diazonium salt decomposition .
  • Spectroscopy : Deuterated DMSO is preferred for NMR to minimize solvent interference with -OH signals .

Properties

CAS No.

94166-73-1

Molecular Formula

C13H11ClN3NaO4S

Molecular Weight

363.75 g/mol

IUPAC Name

sodium;5-[(4-amino-5-hydroxy-2-methylphenyl)diazenyl]-2-chlorobenzenesulfonate

InChI

InChI=1S/C13H12ClN3O4S.Na/c1-7-4-10(15)12(18)6-11(7)17-16-8-2-3-9(14)13(5-8)22(19,20)21;/h2-6,18H,15H2,1H3,(H,19,20,21);/q;+1/p-1

InChI Key

UPGFSXRNCUHGBM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])O)N.[Na+]

Origin of Product

United States

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